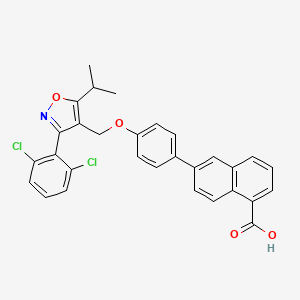

1-Naphthalenecarboxylic acid, 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)-

概述

描述

GSK-8062 是一种化学化合物,以其作为法尼醇 X 受体 (FXR) 激动剂的作用而闻名 。法尼醇 X 受体是一种核受体,参与胆汁酸、脂质和葡萄糖代谢的调节。 GSK-8062 的分子式为 C30H23Cl2NO4,分子量为 532.41 g/mol .

准备方法

GSK-8062 的制备涉及多种合成路线和反应条件。 一种常用的方法是将药物溶解在二甲基亚砜 (DMSO) 中,形成 40 mg/mL 的母液浓度 。 体内配方制备方法包括将 DMSO 与聚乙二醇 300 (PEG300)、吐温 80 和蒸馏水 (ddH2O) 按特定比例混合 。GSK-8062 的工业生产方法尚未广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

GSK-8062 会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化反应可能会生成 GSK-8062 的氧化衍生物,而还原反应可能会生成化合物的还原形式 .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of naphthalenecarboxylic acids exhibit significant anticancer properties. Studies have shown that compounds similar to 1-naphthalenecarboxylic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the incorporation of isoxazole moieties has been linked to enhanced biological activity against specific cancer types .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Research has shown that certain naphthalene derivatives possess inhibitory effects against a range of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Some studies have indicated that naphthalene derivatives can exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds may provide therapeutic benefits in treating inflammatory diseases .

Agrochemicals

Pesticide Development

Naphthalenecarboxylic acids are being explored as potential components in pesticide formulations. Their ability to disrupt biological processes in pests makes them suitable candidates for developing novel agrochemicals that are effective yet environmentally friendly .

Herbicide Applications

Research has suggested that compounds related to 1-naphthalenecarboxylic acid can be utilized as herbicides. Their selective toxicity toward certain plants can aid in the management of agricultural weeds without harming crops .

Materials Science

Polymer Synthesis

The unique structural properties of 1-naphthalenecarboxylic acid allow it to be used as a precursor in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for various industrial applications .

Nanomaterials

Recent advancements have seen the use of naphthalene derivatives in the synthesis of nanomaterials. These materials can exhibit unique optical and electronic properties, which are beneficial for applications in electronics and photonics .

Analytical Chemistry

Chromatographic Applications

1-Naphthalenecarboxylic acid is frequently employed as a standard compound in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its well-defined chemical properties make it an excellent reference for quantifying other compounds in complex mixtures .

Spectroscopic Studies

The compound's distinct spectral characteristics allow it to be used in spectroscopic studies, aiding in the identification and quantification of various analytes. Its use in fluorescence spectroscopy has been particularly noted for enhancing detection sensitivity .

作用机制

GSK-8062 通过结合并激活法尼醇 X 受体发挥其作用 。这种激活导致各种代谢途径的调节,包括胆汁酸合成、脂质代谢和葡萄糖稳态。 GSK-8062 的分子靶标包括参与这些途径的基因,例如编码酶和转运蛋白的基因 。 GSK-8062 对法尼醇 X 受体的激活最终导致基因表达和代谢过程的变化 .

相似化合物的比较

生物活性

1-Naphthalenecarboxylic acid, particularly its derivatives, has garnered attention in pharmacological research due to its diverse biological activities. The compound in focus, 1-Naphthalenecarboxylic acid, 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)- , is a complex structure that may exhibit anti-inflammatory, immunosuppressive, and potential anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 412.52 g/mol

- CAS Number: Not specified in the search results but related to naphthalene derivatives.

- IUPAC Name: 1-Naphthalenecarboxylic acid derivative with specific substitutions.

Anti-inflammatory and Immunosuppressive Effects

Research indicates that derivatives of naphthalene-based compounds demonstrate significant anti-inflammatory and immunosuppressive activities. Specifically, compounds similar to the one studied have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro. The mechanism involves the modulation of immune cell responses, particularly in peripheral blood mononuclear cells (PBMCs) .

Table 1: Inhibitory Concentrations of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 50 | IL-1β inhibition |

| Compound B | 30 | TNFα inhibition |

| 1-Naphthalenecarboxylic acid derivative | Not specified | Modulation of cytokine production |

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition assays, particularly focusing on lactate dehydrogenase (LDH) activity. Studies show that naphthalene derivatives can selectively inhibit LDH enzymes associated with certain pathogens while exhibiting minimal effects on human LDH . This selectivity is promising for therapeutic applications against diseases like malaria and babesiosis.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| DBHCA | rBmLDH | 84.83 | 2.6 |

| DHNA | rBmLDH | 85.65 | 22.1 |

Anticancer Potential

The potential anticancer properties of naphthalene derivatives have also been explored. The inhibition of ERK1/2 kinases by structurally related compounds suggests a pathway through which these compounds may exert anticancer effects .

Study on Cytotoxicity

In vitro studies have demonstrated that certain naphthalene-based compounds possess cytotoxic effects against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window. For instance, cytotoxicity tests showed a significant difference in selectivity indices between cancerous and non-cancerous cell lines.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound binds effectively to LDH enzymes, suggesting its potential as a lead compound for drug development targeting metabolic pathways in pathogens .

属性

CAS 编号 |

943549-47-1 |

|---|---|

分子式 |

C30H23Cl2NO4 |

分子量 |

532.4 g/mol |

IUPAC 名称 |

6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C30H23Cl2NO4/c1-17(2)29-24(28(33-37-29)27-25(31)7-4-8-26(27)32)16-36-21-12-9-18(10-13-21)19-11-14-22-20(15-19)5-3-6-23(22)30(34)35/h3-15,17H,16H2,1-2H3,(H,34,35) |

InChI 键 |

TUOXXRMLFZBSTB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O |

规范 SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)C(=CC=C5)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK-8062; GSK 8062; GSK8062. |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。